Structural Preorganization vs. Linear Urea ALK5 Inhibitors
The (pyridin-3-yl)(tetrahydro-2H-pyran-4-yl)methyl group introduces a quaternary sp³ carbon center directly adjacent to the urea NH, which restricts the conformational freedom of the pyridine and THP rings relative to the urea pharmacophore. In contrast, the widely used ALK5 inhibitors SB-431542 and RepSox feature a planar, aromatic linker that allows greater rotational flexibility. While direct IC₅₀ comparison data for this exact compound against SB-431542 are not publicly available, the conformational preorganization hypothesis is supported by structure-activity relationship (SAR) trends observed in related pyridinyl-imidazole ALK5 inhibitors, where introduction of a tetrahydropyran ring improved ALK5 affinity by up to 10-fold compared to unsubstituted phenyl analogs [1]. The quantitative binding consequence of the THP ring in the urea series remains to be empirically determined.
| Evidence Dimension | Conformational flexibility and ALK5 binding affinity |
|---|---|
| Target Compound Data | Contains a quaternary (pyridin-3-yl)(THP-4-yl)methyl center; ALK5 IC₅₀ not publicly reported |
| Comparator Or Baseline | SB-431542 (flexible amide-linked benzodioxole); ALK5 IC₅₀ = 94 nM (literature); Related pyridinyl-imidazole ALK5 inhibitors with THP substitution show ~10-fold IC₅₀ improvement vs. phenyl analogs |
| Quantified Difference | Not directly determined for this compound; structural inference suggests potential for improved target engagement relative to flexible linear urea/amide competitors |
| Conditions | Biochemical ALK5 kinase inhibition assay (recombinant human ALK5, ATP Kₘ concentration) |
Why This Matters
For procurement decisions, the conformational constraint may translate into a narrower selectivity profile and higher potency at ALK5 compared to flexible analogs, reducing the risk of polypharmacology in TGF-β pathway studies.
- [1] US Patent USRE47141E1 (reissue of US 8,513,222 B2). Methods of treating fibrosis, cancer and vascular injuries. Example 53 and related SAR data for pyridinyl-substituted ALK5 inhibitors. Google Patents, 2018. View Source
